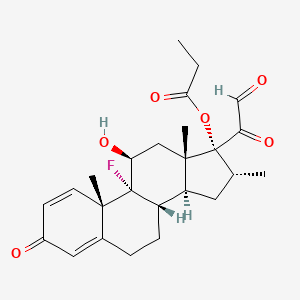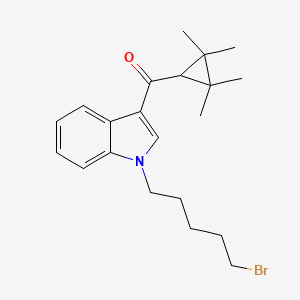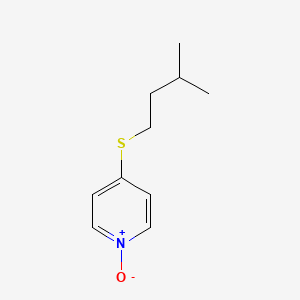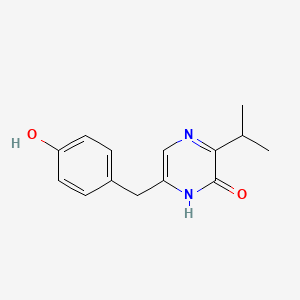
BRD-8899
描述
BRD8899 是一种选择性丝氨酸/苏氨酸激酶 33 (STK33) 抑制剂。该化合物因其潜在的治疗应用而被研究,特别是在癌症研究中。 尽管效力高,但 BRD8899 在杀死 KRAS 依赖性癌细胞方面显示出有限的疗效 .
科学研究应用
BRD8899 由于其在癌症研究中的潜在应用而被广泛研究。最初认为该化合物对携带 KRAS 基因致癌突变的癌症具有治疗益处。 研究表明,BRD8899 并不有效地杀死 KRAS 依赖性癌细胞 . 尽管如此,BRD8899 仍然是研究 STK33 在各种细胞过程中的作用的宝贵工具。 它用于生化分析以量化激酶活性,并在基于细胞的分析中研究激酶抑制的影响 .
作用机制
BRD8899 通过抑制 STK33 的激酶活性发挥作用。该化合物与 STK33 的活性位点结合,阻止其底物的磷酸化。 这种抑制导致磷酸化 ezrin 的水平降低,ezrin 是 STK33 的下游靶标 . BRD8899 作用中涉及的分子靶标和途径包括 STK33-MST4-ezrin 信号轴 .
生化分析
Biochemical Properties
BRD-8899 interacts with the serine/threonine kinase STK33 . In biochemical assays, this compound has been shown to inhibit the kinase activity of STK33, which is involved in various cellular processes
Cellular Effects
In cellular studies, this compound has been shown to have no effect on the viability of KRAS-dependent cancer cells . This suggests that while this compound can inhibit STK33 activity, this does not translate into a reduction in cell viability in these cancer cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of STK33’s kinase activity . Despite this inhibition, this compound does not appear to affect the viability of KRAS-dependent cancer cells, suggesting that STK33’s kinase activity may not be a promising therapeutic target for these cancers .
准备方法
BRD8899 的合成涉及多个步骤,从核心结构的制备开始,然后引入各种官能团。合成路线通常包括使用杆状病毒表达的全长人重组 STK33 和通用激酶底物髓鞘碱性蛋白 (MBP)。 反应条件经过优化,以量化 STK33 激酶依赖性腺苷二磷酸 (ADP) 的生成 .
化学反应分析
BRD8899 主要进行磷酸化反应。 体外研究表明,BRD8899 导致 NOMO-1 细胞中 MST4 底物 ezrin 的磷酸化减少 . 该化合物在氧化、还原或取代反应中没有表现出明显的活性。 这些反应中常用的试剂包括三磷酸腺苷 (ATP) 和各种激酶底物 . 这些反应形成的主要产物是磷酸化 ezrin .
相似化合物的比较
BRD8899 是 STK33 的几种抑制剂之一。 其他类似的化合物包括 BRD4980、BRD9949 和二甲基法舒地尔 (BRD7446) . 这些化合物对 STK33 的效力程度和选择性各不相同。 BRD8899 的独特之处在于其效力高,抑制浓度 50 (IC50) 值为 11 纳摩尔 . 与 BRD8899 一样,这些化合物在杀死 KRAS 依赖性癌细胞方面显示出有限的疗效 .
属性
IUPAC Name |
N-[[(2S,4R)-4-[(4-methylisoquinolin-5-yl)sulfonylamino]pyrrolidin-2-yl]methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3S/c1-11-7-18-8-13-4-3-5-16(17(11)13)25(23,24)21-15-6-14(20-10-15)9-19-12(2)22/h3-5,7-8,14-15,20-21H,6,9-10H2,1-2H3,(H,19,22)/t14-,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAAADIFKRHNJHA-LSDHHAIUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC2=C1C(=CC=C2)S(=O)(=O)NC3CC(NC3)CNC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN=CC2=C1C(=CC=C2)S(=O)(=O)N[C@@H]3C[C@H](NC3)CNC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the intended target of BRD-8899 and what were the expected outcomes of its inhibition?
A1: this compound is a potent and selective inhibitor of the serine/threonine kinase STK33. [] Previous research suggested that KRAS-dependent cancer cells might be particularly sensitive to the downregulation of STK33. [] Therefore, it was hypothesized that inhibiting STK33 with this compound could lead to the death of these cancer cells and potentially offer a novel therapeutic strategy.
Q2: Did this compound demonstrate the expected impact on KRAS-dependent cancer cell viability?
A2: Despite its potent inhibitory activity against STK33, this compound failed to significantly impact the viability of KRAS-dependent cancer cells. [] This finding suggests that inhibiting the kinase activity of STK33 alone may not be an effective approach for targeting KRAS-driven cancers.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1S,3aR,6aS)-Di-tert-butyl hexahydrocyclopenta[c]pyrrole-1,2(1H)-dicarboxylate](/img/structure/B590434.png)
![5,8-Dioxaspiro[3.4]octane-1-carboxaldehyde, 2-methyl-](/img/new.no-structure.jpg)




![5-[3-(4-methylnaphthalene-1-carbonyl)indol-1-yl]pentanoic acid](/img/structure/B590447.png)
![(3S)-2-Hydroxy-3-[[(benzyloxy)carbonyl]amino]hexanoic Acid Methyl Ester](/img/structure/B590448.png)



